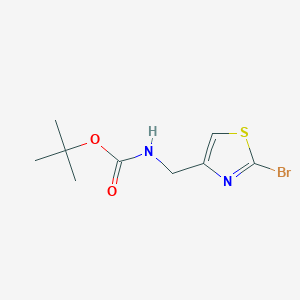
Fenistil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenistil, also known as dimetindene, is a first-generation selective histamine H1 antagonist. It is commonly used as an antihistamine and anticholinergic agent, both orally and topically, to treat allergic reactions, pruritus, and skin irritations. This compound is effective in relieving symptoms such as itching, swelling, and redness caused by allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenistil is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 2-(1H-indol-3-yl)ethanamine with 2-bromo-1-phenylethanone to form an intermediate compound. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to produce the final product, dimetindene .
Industrial Production Methods
In industrial settings, this compound is produced using optimized reaction conditions to ensure high yield and purity. The process involves the use of specific catalysts and solvents to facilitate the reactions. The final product is purified through crystallization and filtration techniques to obtain the desired pharmaceutical-grade compound .
Chemical Reactions Analysis
Types of Reactions
Fenistil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce oxides, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Fenistil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antihistamine activity and receptor binding.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Applied in the treatment of allergic reactions, pruritus, and skin irritations. It is also studied for its potential use in treating other conditions such as chronic rhinitis and sinusitis.
Industry: Utilized in the formulation of pharmaceutical products, including oral drops, gels, and creams .
Mechanism of Action
Fenistil exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to temporary relief of symptoms such as itching, swelling, and redness. This compound also has anticholinergic properties, which contribute to its effectiveness in treating allergic reactions and pruritus .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar uses but different chemical structure.
Chlorpheniramine: A first-generation antihistamine with similar therapeutic effects.
Cetirizine: A second-generation antihistamine with fewer sedative effects compared to Fenistil .
Uniqueness of this compound
This compound is unique in its combination of antihistamine and anticholinergic properties. It is effective in both oral and topical formulations, making it versatile for treating various allergic reactions and skin irritations. Additionally, this compound’s selective binding to histamine H1 receptors and minimal passage across the blood-brain barrier contribute to its effectiveness and safety profile .
Properties
Molecular Formula |
C24H28N2O4 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine |
InChI |
InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
SWECWXGUJQLXJF-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)
![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)

![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)










